1,5-Difluoro-2-methyl-3-nitrobenzene
Description
1,5-Difluoro-2-methyl-3-nitrobenzene is a substituted nitrobenzene derivative with fluorine atoms at positions 1 and 5, a methyl group at position 2, and a nitro group at position 3. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of diamines (e.g., via reduction of the nitro group) for pharmaceutical applications . Its reactivity and stability are influenced by the electron-withdrawing nitro group and the steric effects of the methyl substituent.
Properties
IUPAC Name |
1,5-difluoro-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVCMMRPNZCHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Summary
The synthesis of 1,5-difluoro-2-methyl-3-nitrobenzene generally follows a multi-step process:
- Starting Material: 1,5-difluoro-2-methylbenzene (or positional isomers thereof).
- Nitration: Introduction of the nitro group at the 3-position via electrophilic aromatic substitution.
- Purification: Techniques such as recrystallization or chromatography to isolate the pure product.
Detailed Preparation Procedure
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nitration of 1,5-difluoro-2-methylbenzene | Mixed acid system: concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) | Temperature controlled at 0–5°C to ensure regioselectivity and minimize byproducts; reaction time typically 30 min to 1 hour |
| 2 | Reaction monitoring | Thin-layer chromatography (TLC) or HPLC | Ensures completion and purity |
| 3 | Isolation and purification | Recrystallization from hot ethanol, cooling to −20°C for 12 hours; or silica gel column chromatography with hexane/ethyl acetate (8:2) | Achieves >97% purity; recrystallization preferred for industrial scale |
| 4 | Drying and characterization | Vacuum drying; characterization by NMR, IR, and mass spectrometry | Confirms structure and purity |
Industrial Scale Considerations
- Large reactors with precise temperature control and agitation.
- Use of anhydrous solvents and inert atmosphere (e.g., nitrogen) to improve yield (>85%) and reduce side reactions.
- Avoidance of recrystallization by optimizing reaction conditions to obtain high purity directly after nitration.
Alternative Methods and Innovations
- Some patents describe nitration of related difluorobenzene derivatives under mild conditions with fuming nitric acid and sulfuric acid mixtures, yielding high purity nitro compounds without recrystallization.
- Water-phase synthesis methods exist for related difluoro-nitrobenzene derivatives but are less common for this specific methylated compound.
Reaction Conditions and Optimization
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 0–5°C during nitration | Controls regioselectivity and minimizes side reactions |
| Acid concentration | Concentrated HNO₃ and H₂SO₄ in mixed acid | Ensures effective nitration |
| Solvent | Anhydrous or minimal water content | Enhances yield and purity |
| Reaction time | 30–60 minutes | Sufficient for completion without over-nitration |
| Molar ratios | 1:1.2 (substrate to nitrating agent) | Balances yield and minimizes waste |
Purification Techniques
- Recrystallization: Preferred for large-scale production; dissolving crude product in hot ethanol and slow cooling yields high purity crystals.
- Column Chromatography: Silica gel with hexane/ethyl acetate (8:2) effective for lab-scale purification.
- HPLC Analysis: Used to confirm purity (>97%) with UV detection at 254 nm.
Research Findings and Data Summary
Summary Table of Preparation Methods
| Method | Starting Material | Reagents | Conditions | Yield | Purity | Scale |
|---|---|---|---|---|---|---|
| Nitration of 1,5-difluoro-2-methylbenzene | 1,5-difluoro-2-methylbenzene | HNO₃/H₂SO₄ mixed acid | 0–5°C, 30–60 min | >85% | >97% | Lab & Industrial |
| Mild nitration with fuming nitric acid and sulfuric acid | m-difluorobenzene derivatives | Fuming HNO₃, H₂SO₄ | Ambient to mild heating | High | High | Industrial |
| Water-phase synthesis (related compounds) | Nitrophenol derivatives | NaOH/KOH, phase transfer catalyst | 95°C reflux, 24 h | ~83% | >98% | Lab scale |
Chemical Reactions Analysis
1,5-Difluoro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include:
Reducing Agents: Iron, hydrochloric acid, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate.
Major products formed from these reactions include 1,5-difluoro-2-methyl-3-aminobenzene and 1,5-difluoro-2-carboxy-3-nitrobenzene.
Scientific Research Applications
1,5-Difluoro-2-methyl-3-nitrobenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-difluoro-2-methyl-3-nitrobenzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The nitro group activates the benzene ring towards electrophilic substitution reactions, making it a useful intermediate in organic synthesis.
Reduction: The reduction of the nitro group to an amino group can lead to the formation of biologically active compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Similarity
The compound’s structural analogs vary in substituent positions and functional groups, leading to differences in physicochemical properties and reactivity. Key comparisons include:
Table 1: Key Structural Analogs and Similarity Scores
Physicochemical Properties
- Electronic Effects : The electron-withdrawing nitro group at position 3 in the target compound creates a meta-directing effect, differing from analogs with nitro at position 2 or 4. For example, 1,5-Difluoro-3-methoxy-2-nitrobenzene’s methoxy group (electron-donating) may counteract the nitro group’s electron withdrawal, altering solubility and dipole moments .
- Steric and Steroelectronic Effects : Iodo-substituted analogs (e.g., 1,5-Difluoro-2-iodo-4-nitrobenzene) exhibit heavier atom effects, influencing spectroscopic properties (e.g., NMR chemical shifts) and reactivity in cross-coupling reactions .
Biological Activity
1,5-Difluoro-2-methyl-3-nitrobenzene is an aromatic compound notable for its unique substitution pattern, which includes two fluorine atoms, a methyl group, and a nitro group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities including antimicrobial and anticancer properties.
The compound undergoes several chemical reactions that can influence its biological activity:
- Reduction : The nitro group can be converted to an amino group using reducing agents such as iron and hydrochloric acid or through catalytic hydrogenation. This transformation can enhance the biological activity of the compound by increasing its reactivity with biological targets.
- Substitution : The fluorine atoms are susceptible to nucleophilic substitution by amines or thiols, potentially leading to the formation of new derivatives with altered biological properties.
- Oxidation : The methyl group can be oxidized to form carboxylic acids, which play significant roles in various biochemical pathways.
Biological Activity
Research into the biological activity of this compound has revealed several promising areas:
Antimicrobial Activity
Studies indicate that this compound exhibits antimicrobial properties. The mechanism is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth. Comparative studies have shown that modifications to the structure can significantly alter efficacy against different microbial strains.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer potential. The mechanism of action could involve induction of apoptosis in cancer cells or inhibition of key enzymes involved in cell proliferation. For instance, compounds with similar structures have been shown to inhibit topoisomerase enzymes, which are critical for DNA replication in cancer cells.
Case Studies and Research Findings
Several case studies have been conducted to assess the biological activity of this compound:
- Antimicrobial Testing : In vitro studies demonstrated that this compound showed significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of many commonly used antibiotics, indicating a potential for development into new antimicrobial agents.
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines including breast and lung cancer cells. Results indicated that the compound induced cytotoxicity at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis confirmed through flow cytometry analyses.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,3-Difluoro-2-methyl-5-nitrobenzene | Structure | Moderate antimicrobial activity |
| 2,5-Difluoronitrobenzene | Structure | High cytotoxicity against cancer cells |
| 1,4-Difluoro-2-methyl-3-nitrobenzene | Structure | Limited biological activity |
Q & A
Q. How can researchers address discrepancies in reported synthetic yields across different labs?
- Methodological Answer :
- Interlaboratory Studies : Standardize protocols (e.g., reagent sources, stirring rates) and share raw data via platforms like Zenodo.
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., di-nitrated byproducts) affecting yields.
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to optimize conditions for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
